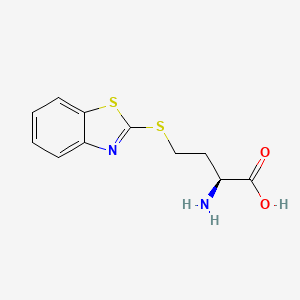

S-2-Benzothiazolyl-L-homocysteine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2S2/c12-7(10(14)15)5-6-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,12H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

WEAHOOGBZVZGMR-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S 2 Benzothiazolyl L Homocysteine

Strategies for De Novo Chemical Synthesis of S-2-Benzothiazolyl-L-homocysteine

The de novo synthesis of this compound involves the strategic coupling of a benzothiazole (B30560) moiety with an L-homocysteine backbone. Various methods have been developed to achieve this, often focusing on efficiency and stereochemical control.

Stereoselective Synthetic Approaches

Maintaining the L-configuration of the homocysteine moiety is paramount for biological relevance. Stereoselective synthesis is often achieved through the use of chiral precursors and reaction conditions that minimize racemization. One common strategy involves the nucleophilic substitution of a suitable leaving group on the 2-position of the benzothiazole ring by the thiol group of L-homocysteine.

Enzymatic synthesis represents a powerful approach for ensuring stereoselectivity. For instance, S-adenosyl-L-homocysteine (SAH) hydrolase has been utilized in the synthesis of SAH and its analogs. rsc.org This enzymatic approach, which facilitates the condensation of homocysteine with an adenosine (B11128) analog, could potentially be adapted for the synthesis of this compound, ensuring the integrity of the L-stereocenter. rsc.org

Chemical methods often rely on the use of protected L-homocysteine to prevent side reactions and preserve stereochemistry. The synthesis of related compounds like β-methylcysteine and β-methyllanthionine has been achieved through the stereoselective ring-opening of aziridines derived from amino acids, a strategy that could be applicable here. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-substituted benzothiazoles is highly dependent on the optimization of reaction conditions. Factors such as solvent, temperature, catalyst, and reaction time play a crucial role in maximizing the yield and purity of the final product.

For the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, various catalytic systems have been explored. mdpi.com For example, the use of TiO2 nanoparticles with H2O2 under daylight has resulted in yields of 90–97% in short reaction times (5–27 minutes). mdpi.com Microwave-assisted synthesis using glycerol (B35011) as a green solvent has also been shown to produce high yields (78–96%) within minutes. mdpi.com The choice of catalyst, such as hydrotalcite or amberlite IR-120 resin under microwave irradiation, can also significantly influence the reaction outcome, with yields reaching up to 95%. mdpi.com

In the context of forming the thioether bond with L-homocysteine, the reaction conditions must be carefully controlled to avoid oxidation of the thiol group and other side reactions. The synthesis of pheomelanin, which involves the reaction of L-dopa with L-cysteine, was optimized by adjusting temperature, pH, and enzyme concentration to achieve the best yield. nih.gov Similar optimization principles would apply to the synthesis of this compound. For instance, studies on the synthesis of 2-iminothiazolines showed that adjusting the temperature and co-solvent could fine-tune the reaction yield. researchgate.net

The following table summarizes various optimized conditions for the synthesis of 2-substituted benzothiazoles, which can inform the synthesis of this compound.

| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |

| TiO2 NPs / H2O2 | Daylight | Room Temp. | 5-27 min | 90-97 | mdpi.com |

| ZnO NPs | EtOH/neat | Room Temp. | 20-90 min | 60-98 | mdpi.com |

| Hydrotalcite | - | - | - | High | mdpi.com |

| Amberlite IR120 resin | Microwave | 85 °C | 5-10 min | 88-95 | mdpi.com |

| CEM-focused MW | Glycerol | 100 °C | 4-8 min | 78-96 | mdpi.com |

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors: a reactive 2-substituted benzothiazole and L-homocysteine.

Benzothiazole Precursors: A common precursor for the benzothiazole moiety is 2-aminothiophenol. mdpi.com This can be condensed with various reagents to introduce a leaving group at the 2-position, making it susceptible to nucleophilic attack by the thiol of homocysteine. For instance, condensation with carboxylic acid derivatives or aldehydes can yield 2-substituted benzothiazoles. nih.gov Solid-phase synthesis techniques have also been developed for creating 2-benzothiazolyl amino acids, which could be adapted for this purpose. nih.gov

L-Homocysteine Precursors: L-homocysteine itself is a readily available amino acid. nih.gov In many synthetic schemes, it is used in a protected form to prevent unwanted reactions at its amino and carboxyl groups. A common precursor is homocysteine thiolactone, which can be hydrolyzed to yield homocysteine. rsc.org

The synthesis of S-homoadenosyl-L-homocysteine provides a relevant example of precursor chemistry. In this synthesis, homoadenosine (B1605886) is converted to 6'-chloro-6'-deoxyhomoadenosine, which then reacts with L-homocysteine via nucleophilic displacement. nih.gov A similar strategy could be employed by preparing a 2-halo-benzothiazole for reaction with L-homocysteine.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR), analogues of this compound are synthesized by modifying either the benzothiazole ring or the L-homocysteine backbone.

Modifications of the Benzothiazolyl Moiety

Systematic modifications to the benzothiazole scaffold can provide valuable insights into its interaction with biological targets. These modifications can include the introduction of various substituents at different positions on the benzene (B151609) ring of the benzothiazole.

SAR studies on sulfamoyl benzamidothiazoles have demonstrated that modifications at specific sites of the scaffold can lead to more potent compounds. nih.gov For example, introducing different functional groups on the benzothiazole ring can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity. The synthesis of these analogues often follows similar synthetic routes as the parent compound, starting from appropriately substituted 2-aminothiophenols. nih.govnih.gov

The following table provides examples of modifications to the benzothiazole moiety and the synthetic strategies employed.

| Modification | Synthetic Strategy | Reference |

| Introduction of substituents on the benzene ring | Condensation of substituted 2-aminothiophenols with aldehydes or carboxylic acids. | nih.govnih.gov |

| Azo-linked benzothiazole hybrids | Diastereoselective ketene-imine cycloaddition. | nih.gov |

| 6-substituted 2-(2-hydroxyphenyl)benzothiazoles | Catalyst-free reaction in glycerol and acetic acid. | nih.gov |

Alterations of the L-Homocysteine Backbone

Modifications to the L-homocysteine portion of the molecule can also significantly impact its biological profile. These alterations can include changes to the stereochemistry, chain length, or the introduction of different functional groups.

The synthesis of analogues with a modified amino acid backbone often requires the synthesis of non-standard amino acids. For instance, analogues could be prepared using D-homocysteine to investigate the stereochemical requirements for activity. The synthesis of S-3'-deoxyadenosyl-L-homocysteine analogues involved the condensation of modified nucleosides with protected L-homocystine, demonstrating a viable route for altering the non-amino acid portion of the molecule. nih.gov

Furthermore, the synthesis of S-adenosyl-L-homocysteine (SAH) analogues has been explored, which can serve as a template for modifying the homocysteine backbone of this compound. nih.gov These modifications could include esterification of the carboxyl group or acylation of the amino group to probe the importance of these functionalities for biological activity.

Preparation of Labeled this compound for Mechanistic Probes

The use of isotopically labeled compounds is indispensable for elucidating the metabolic fate and mechanism of action of bioactive molecules. In the case of this compound, the introduction of isotopic labels such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or sulfur-35 (B81441) (³⁵S) can provide invaluable insights into its biochemical pathways and interactions with biological targets. The synthesis of labeled this compound can be approached by incorporating the isotope into either the L-homocysteine moiety or the benzothiazole ring.

The preparation of labeled this compound for its use as a mechanistic probe involves multi-step synthetic strategies. These strategies are designed to introduce an isotopic label at a specific and stable position within the molecule. The choice of isotope and its position depends on the specific research question being addressed, such as tracking the molecule's metabolism, identifying its binding partners, or elucidating reaction mechanisms.

A common strategy for synthesizing labeled this compound involves the coupling of a labeled L-homocysteine precursor with an unlabeled 2-halobenzothiazole, or vice versa. The selection of the labeled precursor is often guided by the commercial availability of isotopically enriched starting materials and the feasibility of the subsequent synthetic steps.

For instance, the synthesis of [³⁵S]-S-2-Benzothiazolyl-L-homocysteine can be achieved by utilizing commercially available [³⁵S]-L-methionine. biotrend.com The [³⁵S]-L-methionine can be converted to [³⁵S]-L-homocysteine, which is then reacted with 2-chlorobenzothiazole. This approach allows for the introduction of a radioactive label, which is particularly useful for highly sensitive detection in biological samples.

Alternatively, stable isotopes such as ²H, ¹³C, or ¹⁵N can be incorporated. For example, a deuterated version of this compound can be prepared using a deuterated benzothiazole precursor. The synthesis of deuterated 2-aminothiophenol, a key intermediate for deuterated benzothiazoles, has been reported. google.com This labeled intermediate can then be converted to a 2-halobenzothiazole-d₄, which is subsequently reacted with L-homocysteine to yield the final deuterated product.

The table below summarizes potential labeling strategies for the synthesis of labeled this compound, along with the type of mechanistic information that can be obtained.

| Isotopic Label | Labeled Precursor | Potential Synthetic Route | Mechanistic Insights |

| ³⁵S | [³⁵S]-L-Methionine | 1. Conversion of [³⁵S]-L-methionine to [³⁵S]-L-homocysteine. 2. Reaction of [³⁵S]-L-homocysteine with 2-chlorobenzothiazole. | - Metabolic fate and distribution studies. - Quantification of protein binding. |

| ²H (D) | Benzothiazole-d₄ | 1. Synthesis of deuterated 2-aminothiophenol. google.com 2. Conversion to 2-chloro-benzothiazole-d₄. 3. Reaction with L-homocysteine. | - Elucidation of metabolic pathways by mass spectrometry. - Probing kinetic isotope effects in enzymatic reactions. |

| ¹³C | ¹³C-labeled L-Methionine | 1. Conversion of ¹³C-labeled L-methionine to ¹³C-labeled L-homocysteine. 2. Reaction with 2-chlorobenzothiazole. | - NMR-based structural studies of enzyme-inhibitor complexes. - Tracing carbon flow in metabolic pathways. |

| ¹⁵N | ¹⁵N-labeled 2-Aminothiophenol | 1. Synthesis of ¹⁵N-labeled 2-aminothiophenol. nih.gov 2. Conversion to 2-chloro-¹⁵N-benzothiazole. 3. Reaction with L-homocysteine. | - Investigation of nitrogen metabolism. - NMR studies of protein-ligand interactions. |

Detailed research findings on the synthesis of related labeled compounds support the feasibility of these approaches. For example, the synthesis of sulfur-35 labeled compounds often starts from commercially available Na₂³⁵SO₄, which can be reduced to a reactive sulfur species for incorporation into organic molecules. nih.gov Similarly, methods for the preparation of deuterated amino acids and other organic molecules are well-established and can be adapted for the synthesis of labeled L-homocysteine or benzothiazole precursors. nih.govresearchgate.net

The purification and characterization of the final labeled this compound are critical steps to ensure its suitability for mechanistic studies. Techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification, while mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity, purity, and the position and extent of isotopic labeling.

Enzymatic Interactions and Biochemical Transformations of S 2 Benzothiazolyl L Homocysteine

S-2-Benzothiazolyl-L-homocysteine as a Substrate for Enzymatic Reactions

This compound (BTLH) has been investigated as a substrate for certain enzymatic reactions, particularly those involving cysteine conjugate β-lyases. nih.govnih.gov These enzymes play a role in the metabolism of specific cysteine S-conjugates. nih.gov

Investigation of Enzyme Specificity and Catalytic Efficiency

Research has explored the specificity of enzymes like cysteine conjugate β-lyase for S-2-benzothiazolyl-L-cysteine, a related compound, indicating that the benzothiazole (B30560) moiety can be recognized and processed by these enzymes. nih.gov The catalytic efficiency, often expressed as kcat/Km, determines how efficiently an enzyme converts a substrate into a product. While specific kcat/Km values for this compound are not extensively detailed in the provided results, the principle of enzyme specificity dictates that the structural characteristics of BTLH would influence its binding and turnover by specific enzymes. nih.govnih.govfrontiersin.org The efficiency of such reactions is crucial for understanding the metabolic fate of the compound.

Identification of Products Derived from Enzymatic Processing (e.g., 2-mercaptobenzothiazole)

The enzymatic processing of S-2-benzothiazolyl-L-cysteine by cysteine conjugate β-lyase has been shown to yield 2-mercaptobenzothiazole (B37678) (MBT). nih.gov This reaction is a key indicator of the in vivo activity of this enzyme. nih.gov The formation of MBT highlights a significant metabolic pathway for benzothiazole-containing cysteine conjugates. nih.govnih.gov

Kinetic Characterization of Enzymatic Transformations

The kinetic characterization of enzymatic reactions involves determining parameters like the Michaelis constant (K_M) and the maximum reaction velocity (v_max). frontiersin.org These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate at which the enzyme can catalyze the reaction. frontiersin.org While detailed kinetic data for the enzymatic transformation of this compound were not found, the general principles of enzyme kinetics would apply. nih.govnih.gov For instance, the determination of K_M and v_max would be essential to fully understand the enzymatic processing of BTLH. frontiersin.org

This compound as an Inhibitor or Modulator of Enzyme Activity

Beyond its role as a potential substrate, this compound and its derivatives can also act as inhibitors or modulators of enzyme activity. researchgate.net This is particularly relevant for enzymes like S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in methylation reactions. researchgate.netamegroups.org

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive, Irreversible)

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition. amegroups.orgnih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's efficiency without preventing substrate binding. frontiersin.org Irreversible inhibitors, on the other hand, permanently inactivate the enzyme. amegroups.orgnih.gov Some inhibitors are classified based on their mechanism of action, such as type I, II, and III inhibitors of SAH hydrolase. researchgate.netamegroups.org

Determination of Inhibition Constants (Ki)

The inhibition constant (K_i) is a measure of the potency of an inhibitor. frontiersin.org A lower K_i value indicates a more potent inhibitor. The determination of K_i is a critical step in characterizing the inhibitory activity of a compound. frontiersin.org While a specific K_i value for this compound was not available in the search results, the methodology for its determination would involve kinetic studies in the presence of varying concentrations of the inhibitor. frontiersin.org

Identification of Target Enzymes and Binding Sites

The primary enzymes that interact with L-homocysteine are central to the transsulfuration and remethylation pathways. These enzymes represent potential targets for this compound.

Table 1: Potential Enzyme Targets for this compound Based on L-homocysteine Metabolism

| Enzyme | Pathway | Function with L-homocysteine | Potential Interaction with this compound |

| Cystathionine (B15957) β-synthase (CBS) nih.govnih.gov | Transsulfuration | Condenses L-homocysteine with serine to form cystathionine. nih.gov | The bulky benzothiazole group may act as a competitive or allosteric inhibitor, potentially blocking the active site. |

| Methionine synthase (MS) frontiersin.org | Remethylation | Catalyzes the remethylation of L-homocysteine to methionine. frontiersin.org | The modified sulfur atom could prevent binding to the enzyme's active site, thereby inhibiting methionine regeneration. |

| Betaine-homocysteine methyltransferase (BHMT) nih.gov | Remethylation (primarily in liver and kidney) | Transfers a methyl group from betaine (B1666868) to L-homocysteine to form methionine. nih.gov | Similar to MS, the benzothiazole moiety could sterically hinder access to the active site. |

| S-adenosyl-L-homocysteine hydrolase (SAHH) nih.gov | Methionine Cycle | Catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to L-homocysteine and adenosine (B11128). nih.gov | While not a direct target of free homocysteine, the structural similarity of this compound to SAH could lead to competitive inhibition. |

The binding of L-homocysteine to these enzymes typically involves its thiol group. In this compound, this thiol group is substituted with a benzothiazole ring. This modification would likely alter the binding affinity and specificity for these enzymes. For instance, the active site of CBS, which accommodates the thiol group of homocysteine, may not be able to bind the larger benzothiazolyl group, potentially leading to inhibition of the enzyme.

Role of this compound in Specific Biochemical Pathways

Given the central role of L-homocysteine, the introduction of a derivative like this compound can be expected to have significant effects on several interconnected metabolic pathways.

Interactions within the Methionine Cycle and Transsulfuration Pathway

The methionine cycle is crucial for generating S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. nih.gov L-homocysteine is a key intermediate in this cycle, and its concentration is tightly regulated by remethylation to methionine or by entering the transsulfuration pathway. frontiersin.org

The transsulfuration pathway, which converts L-homocysteine to cysteine, is initiated by the enzyme cystathionine β-synthase (CBS). wikipedia.orgmcw.edu This pathway is essential for the synthesis of cysteine and downstream products like glutathione (B108866). nih.gov

This compound, by potentially inhibiting key enzymes like methionine synthase and CBS, could disrupt the balance between the methionine cycle and the transsulfuration pathway. Inhibition of CBS would block the entry of homocysteine into the transsulfuration pathway, leading to an accumulation of homocysteine and a depletion of cysteine and its derivatives. nih.gov Similarly, inhibition of methionine synthase would prevent the remethylation of homocysteine to methionine, further contributing to its accumulation. frontiersin.org

Table 2: Key Compounds in the Methionine Cycle and Transsulfuration Pathway

| Compound | Abbreviation | Role in Pathway |

| Methionine | Met | Essential amino acid, precursor to SAM. uomustansiriyah.edu.iq |

| S-adenosylmethionine | SAM | Universal methyl donor. nih.gov |

| S-adenosyl-L-homocysteine | SAH | Product of methylation reactions, hydrolyzed to homocysteine. nih.gov |

| L-homocysteine | Hcy | Intermediate, at the junction of the methionine cycle and transsulfuration pathway. nih.gov |

| Cystathionine | - | Intermediate in the transsulfuration pathway. nih.gov |

| Cysteine | Cys | Product of the transsulfuration pathway, precursor to glutathione. wikipedia.org |

| Serine | Ser | Reacts with homocysteine in the first step of the transsulfuration pathway. nih.gov |

Involvement in Sulfur Metabolism and Related Metabolic Networks

Sulfur metabolism encompasses a broad range of biochemical reactions involving sulfur-containing compounds. The transsulfuration pathway is a central component of this network, linking the metabolism of methionine and cysteine. nih.gov

By potentially disrupting the transsulfuration pathway, this compound could have widespread effects on sulfur metabolism. A reduction in cysteine synthesis would impact the production of glutathione, a major intracellular antioxidant, as well as taurine (B1682933) and sulfate. mdpi.com This could lead to increased oxidative stress and impaired detoxification processes.

Furthermore, the accumulation of homocysteine due to the blockage of its metabolic pathways can lead to the formation of other derivatives. Homocysteine can be oxidized to form homocystine or can react with other molecules, potentially leading to cellular damage. nih.gov The presence of the benzothiazole group in this compound might lead to unique downstream metabolic products not seen with native homocysteine.

Contributions to One-Carbon Metabolism Interplay

One-carbon metabolism refers to a set of reactions that involve the transfer of one-carbon units, such as methyl groups. This metabolic network is crucial for the synthesis of nucleotides (purines and thymidylate) and for the methylation of DNA, RNA, and proteins. frontiersin.org

The methionine cycle is intimately linked to one-carbon metabolism through the remethylation of L-homocysteine to methionine. frontiersin.org This reaction requires a methyl group from 5-methyltetrahydrofolate, which is a key component of the folate cycle, a central pathway in one-carbon metabolism. nih.gov

By inhibiting the remethylation of homocysteine, this compound could indirectly affect one-carbon metabolism. A block in this step would lead to the trapping of folate as 5-methyltetrahydrofolate, a phenomenon known as the "methyl trap." This would reduce the availability of other folate derivatives needed for nucleotide synthesis and other one-carbon transfer reactions. frontiersin.org This disruption highlights the intricate connection between sulfur amino acid metabolism and the broader network of one-carbon metabolism.

Mechanistic Elucidation of S 2 Benzothiazolyl L Homocysteine Function

Molecular Mechanisms of Interaction with Biological Macromolecules

The interaction of S-2-Benzothiazolyl-L-homocysteine with biological macromolecules is dictated by its composite structure. The L-homocysteine portion provides a reactive thiol group capable of covalent modification, while the benzothiazole (B30560) moiety can participate in non-covalent interactions that guide target specificity.

Direct protein-ligand binding studies for this compound are not extensively documented in the literature. However, the mechanism of interaction can be inferred from comprehensive studies on its constituent L-homocysteine moiety. L-homocysteine is well-known to form stable, covalent disulfide bonds with cysteine residues on proteins, a post-translational modification termed S-homocysteinylation. nih.govresearchgate.net This process occurs through thiol-disulfide exchange reactions or oxidation. nih.gov The high pKa (around 10.0) of the sulfhydryl group of homocysteine contributes to the formation of these stable protein adducts. nih.govresearchgate.net

In the context of this compound, cleavage of the thioether bond would release homocysteine, which could then engage in S-homocysteinylation. Proteins susceptible to this modification include those with accessible cysteine residues, and studies have identified several key targets for L-homocysteine. nih.govresearchgate.net In human cell lines, homocysteine demonstrates a high propensity to form disulfide bonds with cellular proteins, a process that is enhanced by the presence of pro-oxidative agents like copper ions. nih.gov This interaction with protein cysteine thiols, which are crucial for the function of many enzymes, receptors, and structural proteins, can significantly alter their metabolic functions. nih.gov

Table 1: Documented Protein Targets of S-Homocysteinylation

| Protein Target | Functional Consequence of Binding | Reference |

|---|---|---|

| Albumin | Serves as a major carrier of homocysteine in plasma via disulfide bond to Cys34. | nih.govahajournals.org |

| Fibronectin | Impairs the ability of fibronectin to bind to fibrin, potentially affecting blood clotting and wound healing. | nih.govresearchgate.netresearchgate.net |

| Metallothionein | Disrupts zinc binding and abrogates the protein's inherent superoxide (B77818) dismutase activity. | nih.govresearchgate.net |

| Transthyretin | Modification of transthyretin by homocysteine is observed in vivo and correlates with plasma homocysteine levels. | nih.govresearchgate.net |

There is currently no direct scientific evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a protein distinct from the orthosteric (active) site, inducing a conformational change that alters the protein's activity.

While specific data on this compound is lacking, the benzothiazole scaffold itself is present in molecules known to exert allosteric effects on various targets. mdpi.com For instance, certain benzothiazole derivatives have been investigated for their ability to modulate the activity of enzymes and receptors through allosteric mechanisms. However, without specific studies, the capacity of this compound to induce allosteric conformational changes in any specific protein target remains hypothetical.

Cellular Fate and Metabolic Pathways of this compound in Model Systems

The cellular processing of this compound involves its uptake into the cell, followed by enzymatic transformation into various metabolites.

Specific transporters for this compound have not been identified. However, based on its structure as an S-substituted amino acid analog, its cellular uptake is likely mediated by amino acid transport systems. Studies on other S-substituted cysteine derivatives, such as S-sulfocysteine (SSC), have shown that transport can be facilitated by the cystine/glutamate antiporter (system xc-). nih.govresearchgate.net This transporter recognizes the structural similarities between its endogenous substrates (cystine, glutamate) and the modified amino acid. nih.govresearchgate.net It is plausible that this compound is recognized and transported into cells by one or more systems responsible for the uptake of L-homocysteine, L-cysteine, or other structurally related amino acids.

Once inside the cell, this compound is expected to undergo significant biotransformation. While direct metabolic profiling of this compound is not available, extensive data from the closely related analog, S-(2-benzothiazolyl)-L-cysteine (BTC), provides a strong model for its metabolic fate.

The primary metabolic step is likely the cleavage of the C-S (carbon-sulfur) thioether bond. In studies with BTC, this cleavage is catalyzed by cysteine conjugate β-lyases. Given the structural similarity, this compound could be a substrate for a homologous enzyme, possibly a homocysteine-specific γ-lyase, yielding two primary metabolites: 2-mercaptobenzothiazole (B37678) and L-homocysteine.

The resulting L-homocysteine would enter its well-established endogenous metabolic pathways:

Transsulfuration: Conversion to cystathionine (B15957) and subsequently to cysteine, a pathway dependent on vitamin B6. nih.gov

Remethylation: Conversion back to methionine, a process that requires folate and vitamin B12. nih.gov

The other cleavage product, 2-mercaptobenzothiazole, and its derivatives can undergo further metabolism. Studies on benzothiazole amides have shown that human and rat hepatocytes can generate various metabolites, including those formed by hydrolysis and subsequent N-acetylation or conjugation with glutathione (B108866) (GSH). nih.gov

Table 2: Predicted Metabolites of this compound

Based on pathways established for S-(2-benzothiazolyl)-L-cysteine and endogenous homocysteine metabolism.

| Potential Metabolite | Precursor | Metabolic Pathway | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | This compound | C-S Lyase Activity | nih.gov |

| L-Homocysteine | This compound | C-S Lyase Activity | nih.govmdpi.com |

| 2-Mercaptobenzothiazole S-glucuronic acid | 2-Mercaptobenzothiazole | Glucuronidation | nih.gov |

| L-Cystathionine | L-Homocysteine | Transsulfuration | nih.gov |

| L-Methionine | L-Homocysteine | Remethylation | nih.gov |

| Glutathione Conjugates | Benzothiazole moiety | Phase II Conjugation | nih.gov |

Structural Basis of this compound Activity

The biological activity of this compound is intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies on various benzothiazole derivatives reveal that this heterocyclic ring system is a privileged scaffold in medicinal chemistry, imparting a wide range of biological effects. benthamscience.comnih.govresearchgate.net

The key structural features contributing to the function of this compound are:

The Benzothiazole Core: This planar, aromatic system can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. It is a common structural motif in compounds with antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.comnih.govresearchgate.net

The 2-Position Substitution: SAR studies consistently show that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. benthamscience.comresearchgate.net In this compound, the 2-position is occupied by the thioether linkage to L-homocysteine, which defines its unique properties. The nature of the substituent at this position can govern target specificity and potency. nih.govnih.gov

The Thioether Linkage: The sulfur atom provides a flexible, yet stable, link between the benzothiazole ring and the amino acid. This bond is the target for metabolic cleavage by C-S lyase enzymes, acting as a pro-drug feature to release the two active components, 2-mercaptobenzothiazole and L-homocysteine.

The L-homocysteine Moiety: This component not only influences the molecule's solubility and potential for transport via amino acid systems but also provides a reactive handle for covalent protein modification (S-homocysteinylation) upon its release. nih.govnih.gov

Co-crystallization and X-ray Diffraction Analysis of this compound-Protein Complexes

To precisely determine the three-dimensional structure of this compound when bound to a target protein, co-crystallization followed by X-ray diffraction analysis is an indispensable technique. This method provides an atomic-level snapshot of the ligand-protein complex, revealing the specific binding pocket and the nature of the molecular interactions that stabilize the complex.

The process begins with the preparation of a highly pure protein and the ligand, this compound. These are combined in a solution under conditions that are conducive to the formation of a stable complex. Co-crystallization is then attempted using methods such as vapor diffusion (hanging or sitting drop) or slurry evaporation, where the goal is to have the protein and ligand crystallize together to form a single, well-ordered crystal lattice. nih.gov The formation of a new crystalline phase, distinct from the crystals of the protein or ligand alone, is indicative of successful co-crystal formation. nih.gov

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then processed to calculate an electron density map of the asymmetric unit of the crystal. By fitting the known amino acid sequence of the protein and the chemical structure of this compound into this map, a detailed 3D model of the complex is constructed. This model can elucidate the precise orientation of the ligand within the protein's active or allosteric site and identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding affinity and specificity.

Table 1: Illustrative Crystallographic Data for a Hypothetical Protein-S-2-Benzothiazolyl-L-homocysteine Complex This table presents example data that would be obtained from an X-ray diffraction experiment to characterize the structural parameters of the co-crystal.

| Parameter | Value | Description |

| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. nih.gov |

| Unit Cell Dimensions | a=70.4 Å, b=82.5 Å, c=86.1 Å | Defines the size and shape of the basic repeating unit of the crystal. nih.gov |

| Resolution | 1.9 Å | Indicates the level of detail resolved in the electron density map. |

| Molecules per Unit | 2 | The number of protein-ligand complexes in the asymmetric unit. nih.gov |

| R-work / R-free | 0.18 / 0.22 | Statistical values indicating the quality of the fit between the model and the experimental data. |

| Key Interactions | Hydrogen bond, Hydrophobic | Types of non-covalent bonds observed between the ligand and protein residues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying protein-ligand interactions in solution, providing data on binding interfaces, ligand conformation, and dynamics. parisdescartes.frbeilstein-journals.org Unlike crystallography, NMR does not require crystallization and can analyze molecules in a state that more closely resembles their native biological environment.

One common NMR method to study the interaction of this compound with a target protein is Chemical Shift Perturbation (CSP), also known as ligand-observed or protein-observed NMR. In a protein-observed experiment, a 2D NMR spectrum, such as the [¹⁵N,¹H]-HSQC, is recorded for the ¹⁵N-isotopically labeled protein in the absence and presence of unlabeled this compound. Upon binding, the chemical environment of the amino acid residues at the interaction interface changes, causing shifts in the positions (chemical shifts) of their corresponding peaks in the spectrum. mdpi.com By mapping these shifted residues onto the protein's structure, the binding site of the ligand can be determined.

Conversely, in ligand-observed NMR, changes in the NMR spectrum of this compound are monitored as the protein is added. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close proximity to the protein surface. Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of this compound when it is bound to the protein, as the NOE signals are transferred from the large protein to the small ligand.

Table 2: Example of Chemical Shift Perturbation (CSP) Data for Protein Residues upon Binding to this compound This table illustrates how CSP data is used to identify protein residues involved in ligand binding. A significant change in chemical shift (Δδ) points to a residue's proximity to the binding site.

| Residue | Peak Position (Free) | Peak Position (Bound) | Chemical Shift Change (Δδ, ppm) |

| Val-25 | 8.15 | 8.16 | 0.01 |

| Gly-48 | 7.92 | 8.25 | 0.33 |

| Leu-50 | 8.50 | 8.81 | 0.31 |

| Phe-71 | 7.63 | 7.63 | 0.00 |

| Ile-99 | 8.33 | 8.67 | 0.34 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Interacting Proteins

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins and to detect conformational changes that occur upon ligand binding. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov

In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. bbk.ac.uk This makes it highly sensitive to the protein's secondary structure. Distinct secondary structure elements have characteristic CD spectra: α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm. nih.gov Unordered or random coil structures also have a unique spectral signature.

To study the effect of this compound, a far-UV CD spectrum of the target protein is first recorded in its absence. Subsequently, spectra are recorded after the addition of the ligand. A significant change between the two spectra indicates that the binding of this compound induces a conformational change in the protein, altering its secondary structure content. nih.gov For instance, an increase in the signal at 222 nm would suggest an increase in α-helical content. This information is crucial for understanding the functional consequences of ligand binding, as changes in protein conformation are often linked to changes in its activity. nih.gov

Table 3: Hypothetical Changes in Protein Secondary Structure upon Binding this compound as Determined by CD Spectroscopy This table shows an example of how CD spectral data can be deconvoluted to estimate the percentage of different secondary structure elements, revealing ligand-induced conformational changes.

| Secondary Structure | Content in Free Protein (%) | Content in Protein-Ligand Complex (%) | Change (%) |

| α-Helix | 45 | 52 | +7 |

| β-Sheet | 25 | 20 | -5 |

| Turn | 15 | 14 | -1 |

| Unordered | 15 | 14 | -1 |

Advanced Analytical and Bioanalytical Methodologies for S 2 Benzothiazolyl L Homocysteine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating S-2-Benzothiazolyl-L-homocysteine from complex mixtures, such as biological samples or reaction media, and for its purification. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to the compound's polarity and non-volatile nature. Method development focuses on optimizing separation efficiency, resolution, and analysis time.

Given the structure of this compound, which combines a heterocyclic benzothiazole (B30560) moiety with an amino acid, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com These methods typically employ a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acid additive such as formic or phosphoric acid to ensure good peak shape. sielc.commac-mod.com

Because the L-homocysteine portion of the molecule contains a chiral center, chiral HPLC methods are essential for separating its enantiomers. nih.gov The separation of enantiomeric benzothiazole derivatives has been successfully achieved using capillary zone electrophoresis with cyclodextrin-based selectors. nih.gov For HPLC, chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose, are employed to resolve enantiomers. researchgate.netnih.gov Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. researchgate.net For instance, HPLC methods developed for similar compounds have achieved LODs in the nanomolar range. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or C8 (e.g., 50 x 2.1 mm, 3 µm) mac-mod.com | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile mac-mod.com | Gradient elution allows for separation of compounds with varying polarities. |

| Flow Rate | 0.1 - 1.0 mL/min mac-mod.comresearchgate.net | Controls retention time and separation efficiency. |

| Detection | UV-Vis at ~285 nm or ~316 nm researchgate.netresearchgate.net | The benzothiazole moiety provides strong UV absorbance for quantification. |

| Chiral Selector | Cellulose or Amylose-based CSP researchgate.netnih.gov | For separation of L- and D-enantiomers. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being an amino acid derivative, is non-volatile and thermally labile. Therefore, direct analysis by GC-MS is not feasible.

To utilize GC-MS, a chemical derivatization step is required to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable ones. researchgate.net This is a common strategy in the analysis of amino acids like homocysteine, where derivatizing agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form silyl (B83357) derivatives. researchgate.net

Once derivatized, the volatile analyte can be separated on a GC column (typically a fused silica (B1680970) capillary column) and detected by a mass spectrometer. scispace.com The mass spectrometer provides high specificity, and the resulting fragmentation pattern can confirm the identity of the compound. For this compound, the fragmentation would yield characteristic ions corresponding to the benzothiazole core and the derivatized homocysteine side chain. nih.govnist.gov

Table 2: Hypothetical GC-MS Method for Derivatized this compound

| Step | Description | Example |

|---|---|---|

| 1. Derivatization | Reaction to increase volatility. | Silylation of -NH2 and -COOH groups using MTBSTFA. researchgate.net |

| 2. GC Separation | Separation of the volatile derivative. | Capillary column (e.g., DB-5ms), temperature-programmed elution. |

| 3. Ionization | Creation of ions for MS analysis. | Electron Ionization (EI) at 70 eV. |

| 4. Mass Analysis | Detection of characteristic ions. | Monitoring for the molecular ion and key fragments of the derivatized compound. |

Mass Spectrometry-Based Approaches for Detection and Structural Characterization

Mass spectrometry (MS) is indispensable for the analysis of this compound, providing molecular weight information, elemental composition, and structural details through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique perfectly suited for polar, non-volatile, and thermally unstable molecules like this compound. nih.gov When coupled with liquid chromatography (LC-ESI-MS), it allows for the direct analysis of the compound in solution. In positive ion mode, the molecule would typically be detected as the protonated molecular ion, [M+H]+. massbank.eu

Tandem mass spectrometry (MS/MS) provides further structural confirmation by isolating the precursor ion (e.g., the [M+H]+ ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, expected fragmentation pathways would include the cleavage of the bond between the sulfur and the benzothiazole ring, loss of water or formic acid from the homocysteine moiety, and fragmentation of the benzothiazole ring itself. massbank.eumassbank.eu These specific mass transitions can be used in methods like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. mac-mod.com

Table 3: Predicted ESI-MS/MS Transitions for this compound ([M+H]⁺ = m/z 271.04)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Corresponding Fragment |

|---|---|---|

| 271.04 | 136.02 | [Benzothiazole+H]⁺ |

| 271.04 | 225.03 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 271.04 | 135.03 | [Homocysteine portion - H]⁺ |

High-resolution mass spectrometry (HR-MS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govnih.gov This capability is critical for determining the elemental formula of an unknown compound or confirming the identity of a known one like this compound (C11H12N2O2S2). nih.gov

In metabolic studies, HR-MS is a powerful tool for identifying potential metabolites of this compound in biological samples. nih.gov The process involves searching the full-scan HR-MS data for masses corresponding to the parent compound plus or minus the mass of common biotransformation reactions (e.g., oxidation, hydroxylation, methylation, or conjugation). nih.gov For example, the addition of an oxygen atom (a common metabolic reaction) would result in a mass increase of 15.9949 Da. By extracting ion chromatograms for these predicted masses, potential metabolites can be detected and subsequently identified through MS/MS fragmentation analysis. nih.gov

Table 4: Use of HR-MS for Metabolite Identification

| Biotransformation | Mass Shift (Da) | Resulting Formula |

|---|---|---|

| Parent Compound | - | C11H12N2O2S2 |

| Oxidation | +15.9949 | C11H12N2O3S2 |

| Hydroxylation | +15.9949 | C11H12N2O3S2 |

| N-dealkylation | -14.0157 | C10H10N2O2S2 |

| Glucuronidation | +176.0321 | C17H20N2O8S2 |

Spectroscopic Methods for Quantitative Analysis and Interaction Studies

Spectroscopic techniques are valuable for the quantitative analysis of this compound and for studying its interactions with other molecules. UV-Visible spectroscopy is particularly relevant due to the presence of the benzothiazole chromophore.

The benzothiazole ring system exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netresearchgate.net Typically, benzothiazole and its derivatives show intense absorption bands between 250 nm and 320 nm. researchgate.netnih.gov This property allows for the direct quantification of this compound in solution using the Beer-Lambert law, provided no other components in the sample absorb at the selected wavelength. This makes UV detection a simple and robust choice for HPLC analysis. researchgate.net

Other spectroscopic methods, such as fluorescence spectroscopy, could be developed if the compound is found to be fluorescent or can be derivatized with a fluorescent tag. rsc.org For studying interactions with proteins or other biological macromolecules, techniques like circular dichroism (CD) could provide insights into conformational changes upon binding, especially given the chiral nature of the L-homocysteine moiety.

Table 5: Spectroscopic Properties of Benzothiazole-Related Compounds

| Compound Type | Technique | Typical λmax (nm) | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | UV-Vis Spectroscopy | 285 - 386 | researchgate.net |

| Substituted Benzothiazoles | UV-Vis Spectroscopy | 302 - 416 | nih.gov |

| Homocysteine (derivatized) | Fluorescence Spectroscopy | Varies with derivatizing agent | nih.gov |

| Homocysteine | Terahertz Spectroscopy | Specific absorption peaks in the THz range | nih.govresearchgate.net |

UV-Vis Spectroscopy for Concentration Determination and Enzyme Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative analysis of this compound and to monitor related enzymatic reactions. The principle of this method relies on the molecule's ability to absorb light in the UV-Vis spectrum, primarily due to its benzothiazole chromophore. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This allows for straightforward concentration determination.

In the context of enzyme assays, UV-Vis spectroscopy is instrumental in monitoring the progress of reactions involving L-homocysteine and its derivatives. Enzymatic assays for total L-homocysteine often utilize a coupled reaction system where the concentration change of a specific molecule, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), is monitored. acs.orgdiazyme.comdiazyme.com In one common method, oxidized homocysteine is first reduced to its free form. This free homocysteine then reacts with a co-substrate, S-adenosylmethionine (SAM), in a reaction catalyzed by homocysteine S-methyltransferase. diazyme.comdiazyme.com The product of this reaction is then assessed through coupled enzymatic cycling reactions that lead to the conversion of NADH to NAD+. The decrease in NADH concentration is measured by monitoring the reduction in absorbance at 340 nm, which is directly proportional to the initial total L-homocysteine level in the sample. diazyme.com

Furthermore, UV-Vis spectroscopy can be used to study the activity of enzymes like cysteine S-conjugate β-lyases. nih.gov While direct studies on this compound are limited, analogous assays using S-(2-benzothiazolyl)-L-cysteine demonstrate the principle. nih.govnih.gov When the β-lyase acts on this substrate, it cleaves the carbon-sulfur bond, releasing 2-mercaptobenzothiazole (B37678). nih.gov This product has an intense absorbance at 321 nm, allowing for its quantification and thus, the measurement of enzyme activity. nih.gov

Table 1: Parameters for Enzymatic UV Assay of Total L-Homocysteine

| Parameter | Value | Source |

| Analyte | Total L-Homocysteine | diazyme.comfortressdiagnostics.com |

| Principle | Enzymatic cycling, NADH consumption | diazyme.com |

| Detection Wavelength | 340 nm | diazyme.com |

| Linear Range | 3-50 µmol/L | diazyme.comdiazyme.com |

| Sample Type | Serum or Plasma | diazyme.comfortressdiagnostics.com |

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the molecular interactions of this compound and its parent compound, L-homocysteine. nih.gov This method involves using fluorescent probes—molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte. youtube.com These changes can manifest as an increase ("turn-on"), decrease ("turn-off" or quenching), or shift in the fluorescence emission wavelength. rsc.org

The development of fluorescent probes has become a key strategy for the selective detection of L-homocysteine, often in the presence of other structurally similar biothiols like cysteine and glutathione (B108866). nih.govacs.orgnih.gov For example, one "off-on" fluorescent probe, BQ, which is non-fluorescent on its own, shows a dramatic increase in its fluorescence signal when it interacts with cysteine or homocysteine. rsc.org This is achieved through a native chemical ligation (NCL) reaction. rsc.org Another probe based on Rhodamine B was synthesized and found to selectively react with the amino and thiol groups of homocysteine, resulting in an enhanced fluorescence intensity that correlates linearly with homocysteine concentration in the 0-100 µM range. nih.gov This probe demonstrated good selectivity, avoiding interference from other amino acids and metal ions. nih.gov

The challenge often lies in discriminating between cysteine and homocysteine. Some advanced probes are designed to give distinct signals for different thiols. A dual-emission probe has been developed that reacts with cysteine/homocysteine to produce a fluorescence emission at 454 nm, while its reaction with glutathione results in an emission at 587 nm. nih.gov This differential response allows for the simultaneous detection of these biothiols. nih.gov The mechanism for cysteine and homocysteine involves a tandem native chemical ligation reaction followed by an intramolecular spirocyclization. nih.gov

Table 2: Examples of Fluorescent Probes for Homocysteine (Hcy) Detection

| Probe Type | Detection Principle | Emission Wavelength | Detection Limit | Source |

| Rhodamine B-based (S1-4) | "Turn-on" fluorescence upon reaction with Hcy | Not specified | Not specified, linear range 0-100 µM | nih.gov |

| Naphthalimide-based (BQ) | "Off-on" fluorescence via FRET and NCL reaction | Not specified | Not specified | rsc.org |

| Rhodol Thioester-based | Dual emission; NCL and spirocyclization with Cys/Hcy | 454 nm | Not specified | nih.gov |

| Coumarin-hemicyanine based | Differentiates Cys, GSH, and Hcy via distinct optical signals | Not specified | Not specified | mdpi.com |

Development of Biosensors and Advanced Detection Systems for this compound

The development of advanced biosensors and detection systems is driven by the need for highly sensitive, selective, and rapid quantification of L-homocysteine, the parent molecule of this compound. youtube.com A significant challenge in this field is achieving specificity for homocysteine over other structurally similar and coexistent thiols like cysteine. mdpi.com

Electrochemical Biosensors: One promising approach is the use of electrochemical biosensors. These devices translate the biological recognition of an analyte into a measurable electrical signal. For instance, a biosensor has been developed using a recombinant cystathionine (B15957) β-synthase (CBS) enzyme immobilized on a nanoporous gold electrode. mdpi.com CBS specifically catalyzes the conversion of homocysteine and serine to cystathionine, and the electrochemical detection of this reaction provides high specificity and sensitivity, with a detection limit of 1.31 µM. mdpi.com Another strategy involves molecularly imprinted polymers (MIPs), which are synthetic receptors tailored to a specific molecule. A label-free electrochemical biosensor using an L-homocysteine-specific MIP on a modified screen-printed carbon electrode has been shown to detect homocysteine selectively in a linear range of 5.0 to 150 µM. mdpi.com

Cell-Free and Whole-Cell Biosensors: A novel and rapidly emerging area is the development of cell-free and whole-cell biosensors that harness the native biological machinery of microorganisms like Escherichia coli. acs.orgnih.gov These systems utilize the E. coli regulatory protein MetR, which naturally binds to homocysteine to activate gene transcription. acs.orgnih.gov In these biosensors, the MetR protein and a homocysteine-responsive promoter are linked to a reporter gene, such as one that produces a colored or fluorescent protein. nih.gov When homocysteine is present, it binds to MetR, triggering the production of the reporter and generating a detectable signal. acs.orgnih.gov This platform can detect physiologically relevant concentrations of homocysteine in samples like plasma in under 90 minutes, with a colorimetric output that can be seen by the naked eye, making it suitable for point-of-care applications. acs.orgnih.govnih.gov

These advanced systems offer significant advantages over traditional methods, including potential for miniaturization, portability, and rapid, low-cost analysis without extensive sample preparation. youtube.comnih.gov

Table 3: Characteristics of Advanced Biosensors for L-Homocysteine

| Biosensor Type | Recognition Element | Transduction Method | Key Features | Source |

| Enzyme-based Electrochemical | Cystathionine β-synthase (CBS) | Amperometry (detects H₂S product) | High specificity over cysteine; LOD of 1.31 µM | mdpi.com |

| Molecularly Imprinted Polymer (MIP) | Synthetic Hcy-MIP | Differential Pulse Voltammetry | Label-free; selective against methionine and cysteine | mdpi.com |

| Cell-Free Genetic Circuit | E. coli MetR protein | Colorimetric/Fluorometric | Rapid ( < 1.5 hours); point-of-care potential; visible output | acs.orgnih.govnih.gov |

Computational and Theoretical Studies of S 2 Benzothiazolyl L Homocysteine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as S-2-Benzothiazolyl-L-homocysteine, might interact with a protein target at the atomic level.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between a ligand and its target. Lower binding energies typically suggest a more stable and favorable interaction. These simulations also reveal the most likely three-dimensional arrangement (conformation) of the ligand within the binding site of the protein.

For instance, in studies of various benzothiazole (B30560) derivatives, docking simulations have been used to predict their binding affinities to a range of biological targets, including enzymes and receptors. nih.gov These studies often generate a series of possible binding poses and rank them based on scoring functions.

Table 1: Illustrative Example of Predicted Binding Affinities for Benzothiazole Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Intermolecular Interactions |

| Benzothiazole Derivative A | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Benzothiazole Derivative B | -7.9 | Pi-pi stacking, hydrogen bonds |

| Benzothiazole Derivative C | -9.2 | Salt bridge, hydrophobic interactions |

This table is for illustrative purposes and does not represent actual data for this compound.

A significant outcome of molecular docking is the identification of specific amino acid residues within the target protein that are critical for the binding of the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these key residues provides insight into the mechanism of action and can guide the design of more potent and selective molecules.

For example, docking studies on benzothiazole-based inhibitors targeting enzymes have identified key amino acid residues in the active site that form hydrogen bonds with the nitrogen and sulfur atoms of the benzothiazole ring. Similarly, the homocysteine moiety of this compound would be expected to form specific interactions with target residues.

Table 2: Example of Key Interacting Residues for a Benzothiazole Ligand

| Ligand | Key Interacting Residues | Type of Interaction |

| Benzothiazole Inhibitor X | TYR 23, LYS 156 | Hydrogen Bond |

| PHE 29, LEU 87 | Hydrophobic | |

| TRP 112 | Pi-pi Stacking |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. This method simulates the motions of atoms and molecules, offering deeper insights into the stability of binding and the conformational changes that may occur.

MD simulations generate a trajectory of atomic positions over time. Analysis of this trajectory can reveal the conformational landscape of this compound, both in a solvent (like water) and when bound to a protein. This analysis helps in understanding the stability of the predicted binding pose from docking and can uncover alternative binding modes. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the complex and the flexibility of different parts of the system.

MD simulations can be used to perform more accurate calculations of binding free energy, which is a more rigorous measure of binding affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are employed to compute the free energy of binding. These calculations consider the contributions of both enthalpy and entropy to the binding process, providing a more complete thermodynamic profile of the interaction.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about the distribution of electrons, which governs the molecule's structure, stability, and chemical reactivity.

For this compound, QM calculations could predict its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and atomic charges. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

These calculations can also elucidate reaction mechanisms, for example, by determining the energy barriers for the formation or cleavage of chemical bonds. For a molecule like this compound, QM methods could be used to study the reactivity of the thiol group of the homocysteine moiety.

Table 3: Example of Quantum Mechanical Properties for a Benzothiazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Related to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Related to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

This table is for illustrative purposes and does not represent actual data for this compound.

Analysis of Frontier Orbitals and Reaction Energetics

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, a theoretical analysis, likely using Density Functional Theory (DFT), would be required to calculate these values. Such a study would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies. Relates to molecular stability and reactivity. |

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. Comparing predicted spectra with experimental data can confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound could be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule's bonds. This theoretical spectrum is invaluable for interpreting experimental IR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Spectroscopy Type | Key Predicted Peaks/Shifts | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR | - | Protons in different chemical environments (e.g., aromatic, aliphatic). |

| ¹³C NMR | - | Carbon atoms in the benzothiazole ring, homocysteine backbone, etc. |

| IR Spectroscopy | - | Vibrational frequencies for C=N, C-S, N-H, C=O bonds. |

De Novo Ligand Design and Virtual Screening Approaches Incorporating this compound Scaffolds

The benzothiazole and homocysteine moieties of this compound make it an interesting scaffold for drug discovery.

Virtual Screening: In virtual screening, large libraries of compounds are computationally docked into the active site of a biological target (e.g., an enzyme or receptor). If this compound were identified as a hit, its scaffold could be used to search for structurally similar compounds with potentially higher affinity or better pharmacological properties.

De Novo Ligand Design: This approach involves computationally "growing" a novel ligand within the binding site of a target protein. The this compound structure could serve as a starting fragment or core scaffold. Algorithms would then add functional groups or modify the core to optimize interactions with the target, aiming to design a potent and selective inhibitor or modulator.

Research in this area would focus on identifying potential protein targets for which the this compound scaffold shows promising binding affinity and exploring chemical modifications to enhance this interaction.

S 2 Benzothiazolyl L Homocysteine in Model Biological Systems

In Vitro Studies in Cellular Cultures

In vitro studies using cellular cultures are fundamental to elucidating the direct effects of a compound on cellular processes. While direct research on S-2-Benzothiazolyl-L-homocysteine is limited, studies on related molecules offer significant insights into its potential cellular responses and pathway modulations.

Investigation of Cellular Responses and Pathway Modulation

Elevated levels of homocysteine, the parent amino acid of this compound, are known to elicit a range of cellular responses, primarily linked to stress and apoptosis. In rat hippocampal neurons, homocysteine has been shown to induce a DNA damage response, leading to apoptosis and an increased vulnerability to excitotoxic injury. nih.gov This process involves the activation of poly-ADP-ribose polymerase (PARP) and subsequent depletion of NAD+, which precedes mitochondrial dysfunction and caspase activation. nih.gov

Furthermore, homocysteine can influence inflammatory pathways. In vitro studies with peripheral blood mononuclear cells (PBMNCs) have demonstrated that homocysteine can stimulate the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, while suppressing the anti-inflammatory cytokine IL-10. This suggests a direct role for homocysteine in modulating immune responses at the cellular level.

The benzothiazole (B30560) moiety also contributes to the compound's potential biological activity. Research on other benzothiazole derivatives has highlighted their diverse pharmacological properties, including anticancer activities. researchgate.net While the direct impact of the benzothiazole group in this compound on cellular pathways is yet to be fully elucidated, its presence suggests a potential for unique interactions beyond those of homocysteine alone.

Effects on Enzyme Expression and Activity in Cell Lines

The metabolism of this compound is anticipated to involve enzymes that act on its constituent parts: the homocysteine backbone and the benzothiazole group. A key enzyme in the metabolism of structurally similar compounds is cysteine S-conjugate β-lyase. nih.govnih.gov This enzyme is responsible for the cleavage of the C-S bond, releasing the thiol-containing moiety. nih.gov

Studies on the related compound S-(2-benzothiazolyl)-L-cysteine (BTC) have shown that it is a substrate for cysteine S-conjugate β-lyases found in mammalian liver and kidneys. nih.gov The metabolism of BTC by these enzymes leads to the formation of 2-mercaptobenzothiazole (B37678). nih.gov It is highly probable that this compound would be metabolized via a similar enzymatic pathway, likely involving a homocysteine-specific β-lyase or a related enzyme with broad substrate specificity.

In cancer cell lines, the expression of enzymes involved in homocysteine metabolism, such as methionine synthase (MS), MS reductase (MSR), and cystathionine (B15957) beta-synthase (CBS), has been extensively profiled. nih.gov The expression levels of these enzymes can vary significantly across different cancer cell types and can influence their dependence on methionine, a precursor of homocysteine. nih.gov The introduction of a modified homocysteine analog like this compound could potentially influence the expression or activity of these key enzymes in the methionine cycle.

| Cell Line/Tissue | Enzyme Studied | Observed Effect of Related Compounds |

| Rat Liver and Kidney | Cysteine S-conjugate β-lyase | Metabolism of S-(2-benzothiazolyl)-L-cysteine to 2-mercaptobenzothiazole. nih.gov |

| Human Cancer Cell Lines (NCI60) | Methionine Synthase, Cystathionine β-synthase | Varied expression levels influencing methionine dependence. nih.gov |

| Human Breast Adenocarcinoma (MCF-7, MDA-MB-231) | H₂S-Synthesizing Enzymes (CBS, CTH, MPST) | S-allyl-L-cysteine, a related sulfur-containing amino acid, affects cell proliferation and enzyme expression. mdpi.com |

Studies in Lower Organisms and Microbial Models

Microbial systems offer valuable models for understanding the fundamental metabolic pathways that may be involved in the processing of novel compounds.

Impact on Microbial Growth and Metabolism

The metabolism of sulfur-containing amino acids is a critical aspect of microbial physiology. nih.gov Microorganisms possess diverse enzymatic machinery to utilize various sulfur sources. colab.ws It is plausible that certain microbial species can metabolize this compound, potentially using it as a source of sulfur or carbon. The ability of a microbe to utilize this compound would depend on the presence of specific enzymes capable of cleaving the benzothiazole group from the homocysteine backbone.

For instance, various bacteria have been identified that can convert DL-2-amino-Δ²-thiazoline-4-carboxylic acid (a related thiazole (B1198619) compound) into L-cysteine, demonstrating the microbial capacity to process thiazole rings. nih.gov The degradation of the benzothiazole moiety could lead to intermediates that may either support or inhibit microbial growth, depending on their nature and the metabolic capabilities of the organism.

Role in Fungal or Bacterial Metabolic Processes

In fungi and bacteria, the biosynthesis and degradation of L-cysteine and L-homocysteine are tightly regulated processes. nih.govnih.gov Cysteine S-conjugate β-lyases, the enzymes implicated in the metabolism of S-(2-benzothiazolyl)-L-cysteine in mammals, are also present in intestinal microflora. nih.gov This suggests that gut microbiota could play a role in the metabolism of orally administered this compound.

The metabolic fate of the compound in these microorganisms would likely involve an initial cleavage by a β-lyase, releasing 2-mercaptobenzothiazole and α-amino-γ-butyrolactone (from the homocysteine moiety). These products could then enter various metabolic pathways. The study of specific fungal or bacterial strains could reveal novel metabolic pathways and enzymatic activities related to this compound.

Research in Animal Models (Non-Clinical Focus)

Non-clinical studies in animal models provide crucial information about the in vivo metabolism and systemic effects of a compound.

Research on the closely related compound S-(2-benzothiazolyl)-L-cysteine (BTC) in rats has shown that it is metabolized to 2-mercaptobenzothiazole and its S-glucuronic acid conjugate, which are then excreted in the urine. nih.gov These metabolites were detected in the liver, kidney, and plasma. nih.gov The study also noted that the rate of metabolism and excretion varied between different animal species, including rats, guinea pigs, mice, and hamsters. nih.gov

Studies on general hyperhomocysteinemia in animal models have linked elevated homocysteine levels to various pathological conditions. mdpi.com These models have been instrumental in understanding the potential systemic consequences of altered homocysteine metabolism. nih.gov For example, animal studies have suggested that elevated homocysteine can affect both the vascular wall structure and the blood coagulation system. nih.gov While these findings are not specific to this compound, they provide a framework for investigating the potential in vivo effects of this particular derivative. The introduction of the benzothiazole group could modify the distribution, metabolism, and ultimately the systemic effects of homocysteine.

| Animal Model | Compound Studied | Key Findings |

| Rat | S-(2-benzothiazolyl)-L-cysteine (BTC) | Metabolized to 2-mercaptobenzothiazole and its glucuronide conjugate; detected in liver, kidney, and plasma. nih.gov |

| Guinea Pig, Mouse, Hamster | S-(2-benzothiazolyl)-L-cysteine (BTC) | Species-specific differences in the rate of metabolism and excretion. nih.gov |

| Various Animal Models | Homocysteine | Elevated levels linked to effects on vascular wall structure and blood coagulation. mdpi.comnih.gov |

Elucidation of Metabolic Fates and Distribution in Non-Human Organisms

Direct metabolic studies on this compound in non-human organisms are not extensively available in publicly accessible scientific literature. However, the metabolic fate of the structurally similar compound, S-(2-benzothiazolyl)-L-cysteine (BTC), has been investigated and can serve as a predictive model for the metabolism of this compound. The primary difference between these two molecules is an additional methylene (B1212753) group in the homocysteine moiety of the target compound.

Research on BTC in rats has shown that it is metabolized by cysteine conjugate β-lyases (β-lyase), which are enzymes found in the liver, kidneys, and intestinal microflora. nih.gov The metabolic process involves the cleavage of the C-S bond, leading to the formation of 2-mercaptobenzothiazole and its subsequent metabolite, 2-mercaptobenzothiazole S-glucuronic acid. nih.gov These were identified as the major metabolites in the liver, kidney, plasma, and urine of rats. nih.gov

Following administration in rats, the total concentration of these metabolites was found to be similar in the liver, kidney, and plasma at 30 minutes, with levels decreasing by the 3-hour mark. nih.gov The metabolites were predominantly in the glucuronide form. nih.gov Urinary excretion of the metabolites was rapid, with approximately 93% of the total excreted amount being eliminated within 8 hours and 99% within 24 hours. nih.gov

Comparative studies have indicated species-specific differences in the metabolism of BTC. While the in vitro metabolism of BTC by hepatic and renal β-lyases was slower in guinea pigs compared to rats, the proportion of the dose recovered as metabolites in the urine of guinea pigs over 24 hours was nearly double that of rats, mice, or hamsters. nih.gov

Given the structural similarity, it is plausible that this compound would also be a substrate for β-lyases, leading to the formation of 2-mercaptobenzothiazole. This would likely be followed by glucuronidation, a common detoxification pathway. The distribution pattern is also anticipated to be similar, with the liver and kidneys being the primary organs involved in metabolism and excretion.

Table 1: Distribution and Excretion of S-(2-benzothiazolyl)-L-cysteine (BTC) Metabolites in Rats

| Parameter | Findings for BTC in Rats |

| Major Metabolites | 2-Mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid nih.gov |

| Primary Organs of Metabolism | Liver, Kidneys nih.gov |

| Distribution at 30 min | Similar concentrations in liver, kidney, and plasma nih.gov |

| Predominant Metabolite Form | Glucuronide nih.gov |

| Urinary Excretion (8 hours) | ~93% of total excreted metabolites nih.gov |

| Urinary Excretion (24 hours) | ~99% of total excreted metabolites nih.gov |